

Sulfluramid: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

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Compound of Interest

Compound Name: Sulfluramid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfluramid, with the IUPAC name N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide, is a per- and polyfluoroalkyl substance (PFAS) that has been utilized as a delayed-action insecticide.[1] It belongs to the chemical class of fluoroaliphatic sulfonamides. This technical guide provides an in-depth overview of the core physical and chemical characteristics of **Sulfluramid**, intended to serve as a vital resource for researchers, scientists, and professionals in drug development and environmental studies.

Chemical Identity and Physical Properties

Sulfluramid is a white crystalline solid under standard conditions.[2] A comprehensive summary of its chemical identifiers and key physical properties is presented in Table 1.

Table 1: Chemical Identity and Physical Properties of **Sulfluramid**

Property	Value	Source(s)
IUPAC Name	N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide	[1]
CAS Number	4151-50-2	[1]
Molecular Formula	C ₁₀ H ₆ F ₁₇ NO ₂ S	[1][2]
Molecular Weight	527.20 g/mol	[1][2]
Appearance	White crystalline solid	[2]
Melting Point	96 °C	[3]
Boiling Point	196 °C	[3]
Density	1.1561 g/cm ³ (Predicted)	[4]
Vapor Pressure	4.3 x 10 ⁻⁷ mmHg at 25 °C	[3]
Water Solubility	Insoluble	[3]
Solubility in Organic Solvents	Soluble in ethanol	[5]
pKa	9.50	[3]

Chemical Structure

The chemical structure of **Sulfluramid** consists of a perfluorooctane chain, a sulfonamide group, and an ethyl group attached to the nitrogen atom.[2]

Caption: Chemical structure of **Sulfluramid**.

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **Sulfluramid**. While comprehensive experimental spectra are not readily available in the public domain, the following sections describe the expected spectral characteristics based on its structure and data for related sulfonamides.

^1H and ^{13}C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted chemical shifts for the protons and carbons in **Sulfluramid** are summarized in Table 2.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **Sulfluramid**

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
$-\text{CH}_2-\text{CH}_3$	~ 1.2 (t)	~ 15
$-\text{CH}_2-\text{CH}_3$	~ 3.1 (q)	~ 43
$-\text{CF}_2-$	-	$\sim 107-125$ (m)
$-\text{CF}_3$	-	~ 118 (t)

Note: Predicted values are based on standard chemical shift tables and data for similar fluorinated sulfonamides. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **Sulfluramid** is expected to show characteristic absorption bands for the N-H, C-H, S=O, and C-F bonds.

Table 3: Expected Infrared Absorption Bands for **Sulfluramid**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H stretch	3200-3400	Medium
C-H stretch (alkyl)	2850-2960	Medium-Strong
S=O stretch (asymmetric)	1335-1370	Strong
S=O stretch (symmetric)	1140-1180	Strong
C-F stretch	1000-1400	Strong

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In negative ion mode electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 526 is expected. Collision-induced dissociation (CID) would likely lead to the fragmentation of the molecule, with characteristic losses of the ethyl group and portions of the perfluoroalkyl chain.^[3]

Chemical Reactions and Stability

Sulfluramid is a chemically stable compound due to the presence of strong carbon-fluorine bonds.^[2] It is stable for over 90 days at 50 °C and to light in a closed container.^[3]

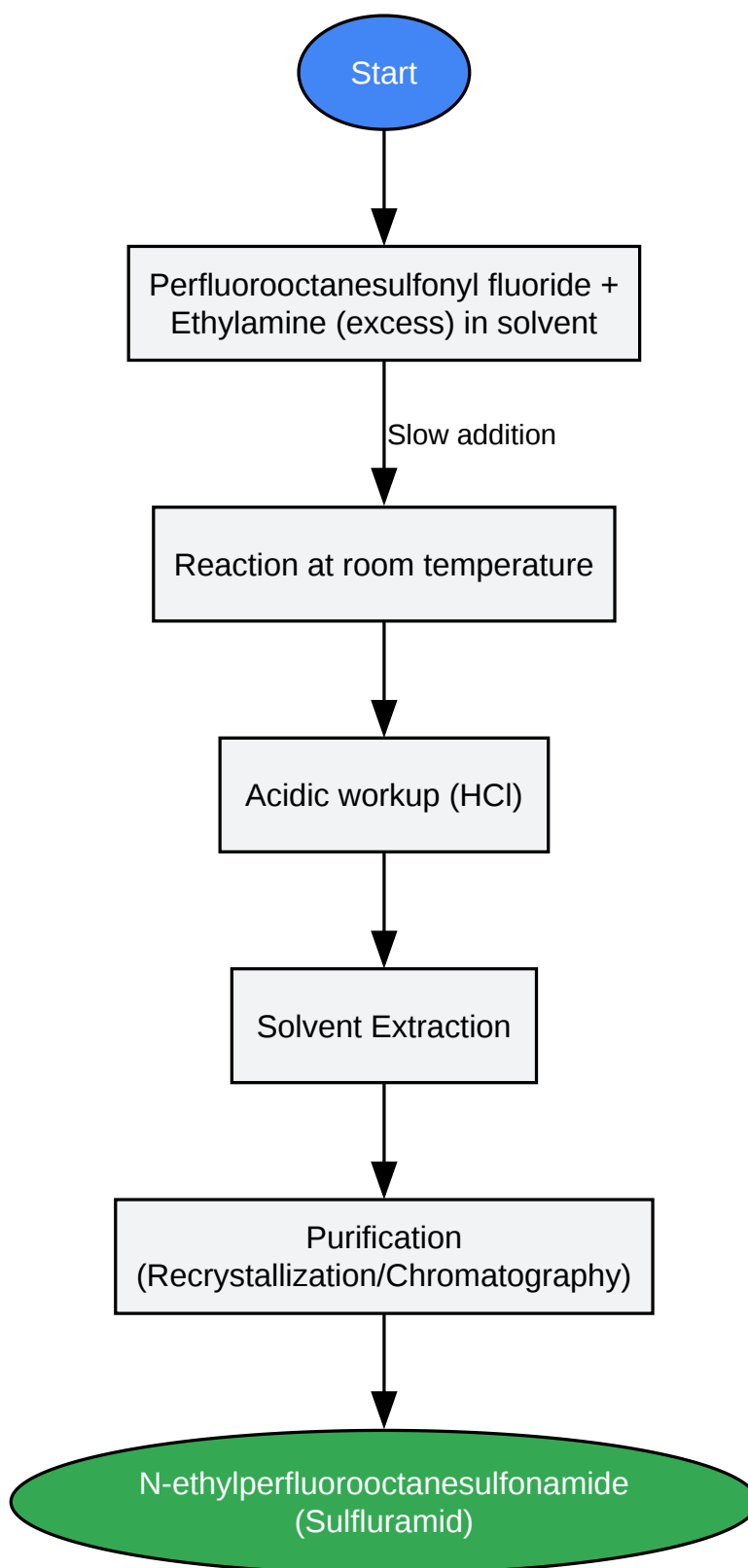
Synthesis

The synthesis of N-alkyl perfluoroalkanesulfonamides like **Sulfluramid** typically involves the reaction of a perfluoroalkanesulfonyl fluoride with an appropriate amine.^[6] A general laboratory-scale synthesis of N-ethylperfluorooctanesulfonamide is described below.

Experimental Protocol: Synthesis of N-ethylperfluorooctanesulfonamide

- **Reaction Setup:** In a well-ventilated fume hood, a solution of perfluorooctanesulfonyl fluoride in a suitable anhydrous aprotic solvent (e.g., diethyl ether or dioxane) is prepared in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
- **Amine Addition:** An excess of ethylamine is slowly added to the reaction vessel from the dropping funnel while maintaining the temperature with an ice bath.

- **Reaction:** The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
- **Workup:** The reaction mixture is then treated with hydrochloric acid to protonate the excess amine and facilitate the isolation of the product. The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure N-ethylperfluorooctanesulfonamide.



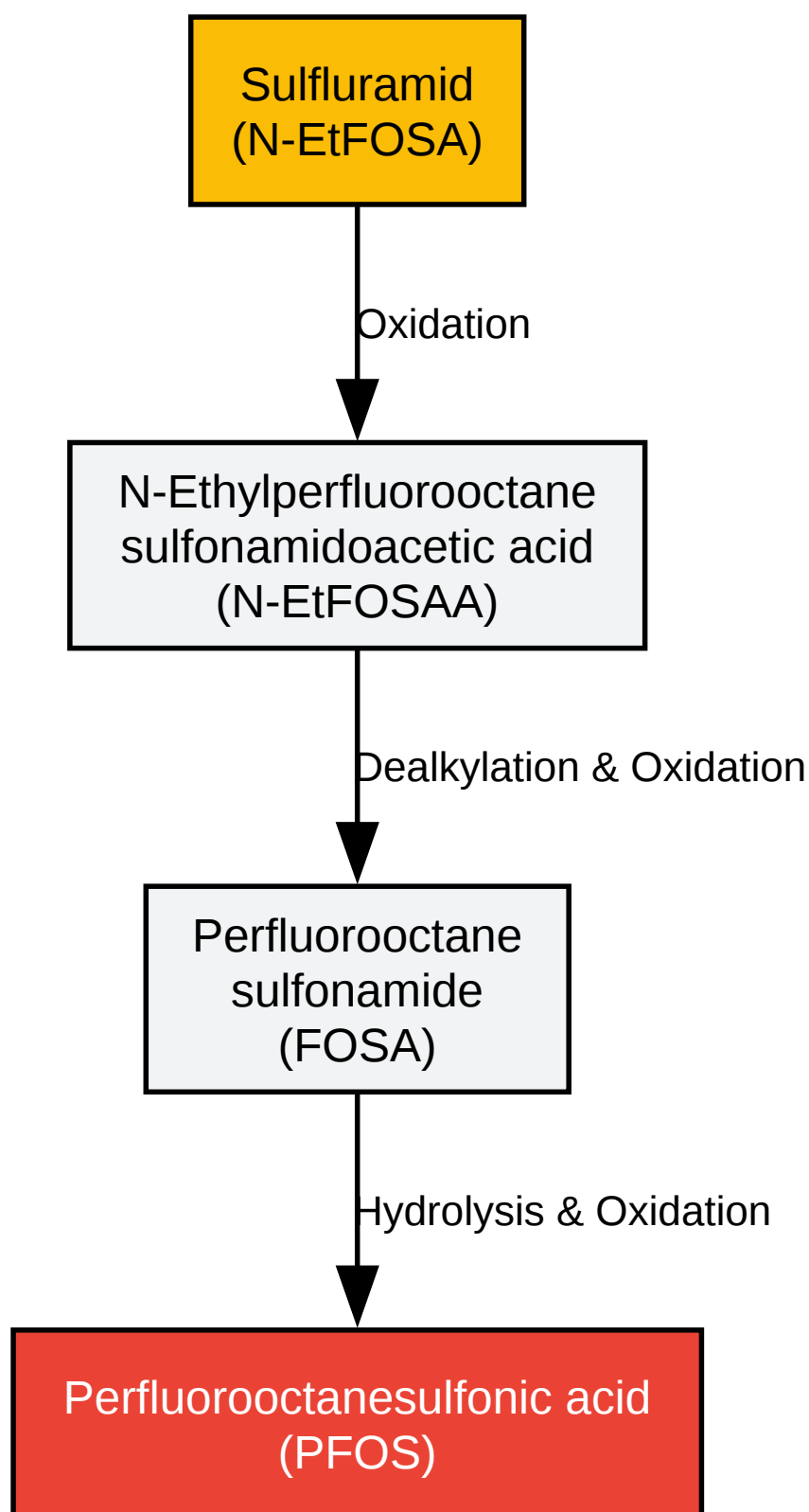
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Caption: General workflow for the synthesis of **Sulfluramid**.

Degradation Pathway

A significant aspect of **Sulfluramid**'s environmental chemistry is its biodegradation to perfluorooctanesulfonic acid (PFOS), a persistent organic pollutant. The degradation process involves several intermediate steps.

The aerobic biodegradation of **Sulfluramid** (N-ethylperfluorooctane sulfonamide, N-EtFOSA) is a multi-step process. It is initiated by the oxidation of the ethyl group, leading to the formation of N-ethylperfluorooctane sulfonamidoacetic acid (N-EtFOSAA). Subsequent dealkylation and further oxidation steps result in the formation of perfluorooctane sulfonamide (FOSA), which is then ultimately transformed into the highly persistent perfluorooctanesulfonic acid (PFOS).



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Caption: Aerobic biodegradation pathway of **Sulfluramid** to PFOS.

Experimental Protocols for Physical and Chemical Characterization

Standardized methods are employed to determine the physical and chemical properties of substances like **Sulfluramid**. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.

Melting Point Determination (OECD Guideline 102)

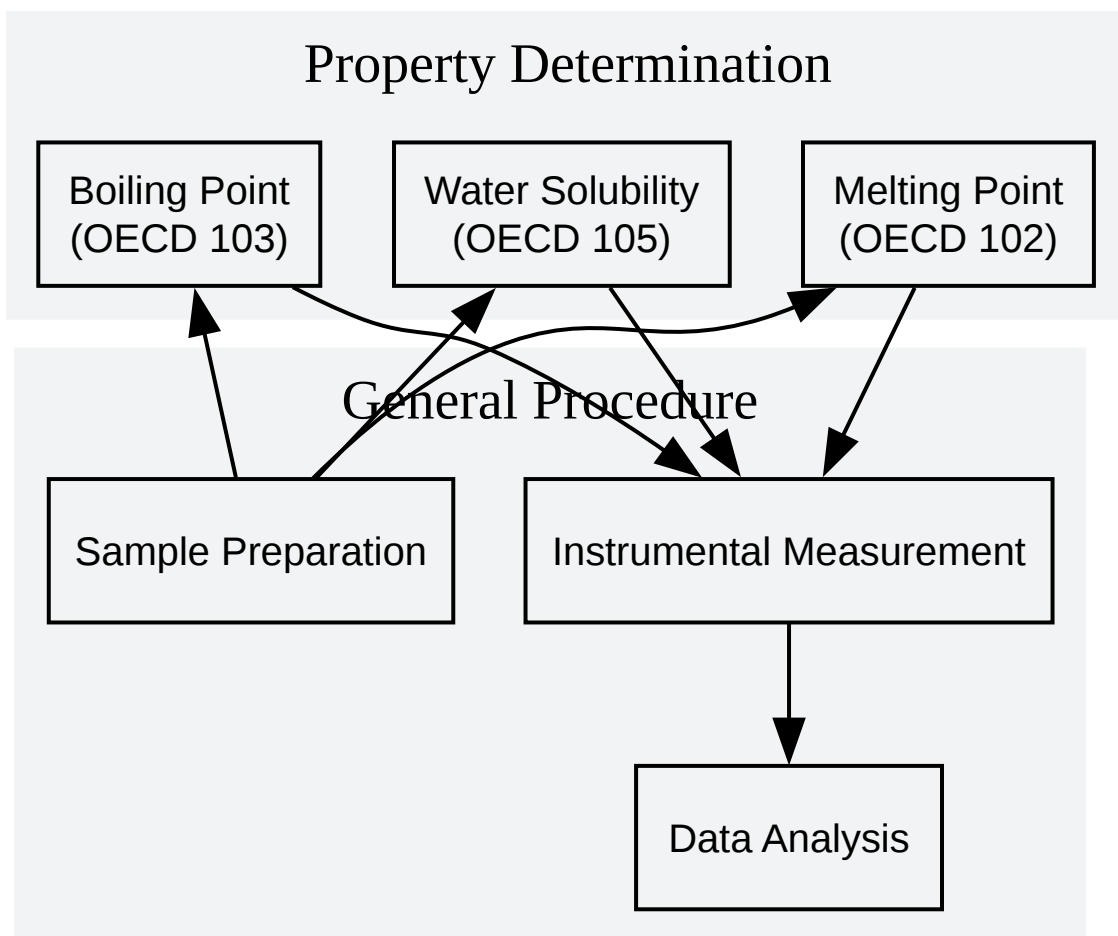
The melting point is determined by heating a small, finely ground sample in a capillary tube within a calibrated heating apparatus. The temperatures at which melting begins and is complete are recorded as the melting range.

Boiling Point Determination (OECD Guideline 103)

The boiling point is determined by heating the liquid in a suitable apparatus and observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. For small quantities, the Siwoloboff method using a capillary tube is often employed.

Water Solubility (OECD Guideline 105)

The water solubility of a substance is determined by equilibrating the substance with water at a specific temperature and then measuring its concentration in the saturated aqueous solution. The flask method is suitable for substances with solubilities greater than 10^{-2} g/L, while the column elution method is used for less soluble substances.



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Caption: General experimental workflow for property determination.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of **Sulfluramid**. The data presented, including its identity, physical properties, spectral characteristics, chemical behavior, and standardized testing protocols, offer a comprehensive resource for the scientific community. A thorough understanding of these properties is essential for assessing its environmental fate, toxicological profile, and for the development of potential alternatives or remediation strategies. The degradation of **Sulfluramid** to the persistent and bioaccumulative compound PFOS underscores the importance of continued research into the environmental impact of fluorinated pesticides.

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